2-(4-Bromophenyl)morpholine 2-(4-Bromophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 83555-73-1
VCID: VC21295666
InChI: InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
SMILES: C1COC(CN1)C2=CC=C(C=C2)Br
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

2-(4-Bromophenyl)morpholine

CAS No.: 83555-73-1

Cat. No.: VC21295666

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)morpholine - 83555-73-1

Specification

CAS No. 83555-73-1
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name 2-(4-bromophenyl)morpholine
Standard InChI InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Standard InChI Key IWMSBXAXPYFDAE-UHFFFAOYSA-N
SMILES C1COC(CN1)C2=CC=C(C=C2)Br
Canonical SMILES C1COC(CN1)C2=CC=C(C=C2)Br

Introduction

2-(4-Bromophenyl)morpholine is a brominated aromatic morpholine derivative with applications in organic synthesis and pharmaceutical research. This compound features a morpholine ring substituted at the 2-position with a 4-bromophenyl group, contributing to its unique reactivity and utility in chemical transformations. Below is a comprehensive analysis of its properties, synthesis, and characteristics.

Synthesis and Reaction Pathways

The synthesis of 2-(4-bromophenyl)morpholine involves a multi-step protocol:

  • Reduction: Sodium tetrahydroborate (NaBH₄) in methanol at 0°C for 0.5 hours .

  • Amine Protection: Triethylamine (TEA) in dichloromethane at 0°C for 1 hour .

  • Ring Formation: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0–20°C for 1 hour .

  • Final Reduction: Lithium aluminium hydride (LiAlH₄) in THF under reflux for 1 hour .

This pathway yields the target compound through sequential reduction and cyclization steps, with intermediates rigorously characterized by spectroscopic methods.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)P264 (Wash hands after handling)
H315 (Causes skin irritation)P280 (Wear protective gloves)
H319 (Causes eye irritation)P305+P351+P338 (Eye rinse)
H335 (Respiratory irritation)P304+P340 (Remove to fresh air)

The compound is classified under GHS Warning labels and requires handling in well-ventilated areas .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing bioactive molecules, particularly in CNS-targeted therapies .

  • Ligand Design: The morpholine moiety and bromine substituent make it a candidate for metal coordination complexes .

  • Cross-Coupling Reactions: The bromophenyl group enables participation in Suzuki-Miyaura couplings for constructing biaryl systems .

Analytical Characterization

Key spectroscopic data includes:

  • ¹H NMR: Peaks corresponding to morpholine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 242.01750 ([M+H]⁺) .

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